molecular formula C₁₄H₂₄F₂N₄O₁₀P₂ B1146103 吉西他滨二磷酸胆碱 CAS No. 1643126-46-8

吉西他滨二磷酸胆碱

货号 B1146103
CAS 编号: 1643126-46-8
分子量: 508.31
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gemcitabine Diphosphate Choline (GdPC) is a significant metabolite of Gemcitabine, linked to the Kennedy pathway, particularly in pancreatic cancer models. It is identified as a key element in the intra-tumoral metabolic pathway of Gemcitabine in vivo, presenting an inverse correlation with cytidine triphosphate (CTP) levels and indicating competition between CTP and Gemcitabine triphosphate for CTP:phosphocholine cytidylyltransferase (CCT). This relationship underlines the intricate metabolic interactions dictating the drug's efficacy and potential resistance mechanisms in tumor tissues (Bapiro et al., 2014).

Synthesis Analysis

The synthesis of Gemcitabine, and by extension its derivatives like GdPC, involves complex processes to introduce fluorine atoms and nucleobase to 2,2-difluorinated sugars. These synthetic efforts aim to create an efficient large-scale production suitable for clinical applications, highlighting the synthetic challenges and the diverse methodologies employed in developing Gemcitabine and its metabolites (Brown et al., 2014).

科学研究应用

胰腺癌治疗

吉西他滨二磷酸胆碱: 是胰腺癌治疗中重要的代谢产物,尤其是在称为肯尼迪途径的代谢途径中 {svg_1}。它与它的前体,活性代谢产物吉西他滨三磷酸 (dFdCTP) 等摩尔生成,在药物的肿瘤内代谢中起着至关重要的作用。 从 dFdCTP 生成 GdPC 会受到胞苷三磷酸 (CTP) 的抑制,表明存在竞争性相互作用,可能会影响治疗效果 {svg_2}.

代谢途径分析

在科学研究中,GdPC 用于研究癌细胞中的代谢途径,尤其是吉西他滨的代谢激活如何启动和进行。 这包括从单磷酸形式转化为二磷酸和三磷酸形式,这些形式负责药物的细胞毒性作用 {svg_3}.

耐药性研究

GdPC 在耐药性中的作用是研究的关键领域。 了解 GdPC 的形成方式及其与其他代谢产物(如 dFdCTP)的关系,可以深入了解为什么某些癌症(如胰腺导管腺癌)对吉西他滨治疗产生耐药性 {svg_4}.

靶向肿瘤治疗

对 GdPC 的研究包括其在靶向肿瘤治疗中的潜在应用。 通过分析 GdPC 如何与癌细胞内的其他化合物和途径相互作用,科学家可以开发更有效的药物递送系统,从而最大程度地降低全身毒性和克服吉西他滨的快速血浆降解 {svg_5}.

化疗疗效改善

GdPC 正在被研究用于改善吉西他滨的化疗疗效。 通过了解其在肿瘤微环境中的形成和功能,研究人员旨在增强药物的效力并减少对健康细胞的不良影响 {svg_6}.

酶抑制分析

GdPC 也与酶抑制研究有关,特别是核糖核苷酸还原酶 (RNR),这对于 DNA 合成至关重要。 GdPC 在抑制 RNR 中的作用可以被利用来开发新的癌症治疗策略,通过破坏癌细胞中的 DNA 合成 {svg_7}.

作用机制

Target of Action

Gemcitabine Diphosphate Choline primarily targets DNA synthesis and ribonucleotide reductase . Ribonucleotide reductase is an enzyme that catalyzes the formation of deoxyribonucleotide triphosphates required for DNA synthesis .

Mode of Action

Gemcitabine, a cytidine analog, is transformed into its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP), that work by replacing the building blocks of nucleic acids during DNA elongation . This results in the arrest of tumor growth and promotes apoptosis of malignant cells .

Biochemical Pathways

Gemcitabine undergoes complex intracellular conversion to the nucleotides gemcitabine diphosphate (dFdCDP) and triphosphate (dFdCTP), which are responsible for its cytotoxic actions . The cytotoxic activity of gemcitabine may be the result of several actions on DNA synthesis. dFdCTP competes with deoxycytidine triphosphate (dCTP) as an inhibitor of DNA polymerase. dFdCDP is a potent inhibitor of ribonucleotide reductase, resulting in depletion of deoxyribonucleotide pools necessary for DNA synthesis and, thereby potentiating the effects of dFdCTP .

Pharmacokinetics

Gemcitabine is a pro-drug and, once transported into the cell, must be phosphorylated by deoxycytidine kinase to an active form . Both gemcitabine diphosphate (dFdCTP) and gemcitabine triphosphate (dFdCTP) inhibit processes required for DNA synthesis . Gemcitabine can be effectively inactivated mainly by the action of deoxycytidine deaminase to 2,29-difluorodeoxyuridine .

Result of Action

The incorporation of dFdCTP into DNA is most likely the major mechanism by which gemcitabine causes cell death . It terminates DNA chain elongation, arresting tumor growth and promoting apoptosis of malignant cells .

Action Environment

The efficacy of gemcitabine can be influenced by various environmental factors. For instance, the presence of cytidine triphosphate (CTP) can inhibit the formation of gemcitabine diphosphate choline from dFdCTP, indicating competition between CTP and dFdCTP for CTP:phosphocholine cytidylyltransferase (CCT) . Additionally, the liver disposition of gemcitabine, which is responsible for the metabolism of gemcitabine, can also impact the drug’s efficacy .

安全和危害

Gemcitabine may have toxic effects on rapidly regenerating/growing tissues such as the bone marrow, skin, or developing fetuses . It may cause mild skin irritation, genetic defects, and may damage fertility or the unborn child .

未来方向

Gemcitabine can be repurposed to have better anticancer effects . Future directions in therapy for pancreatic cancer include the development of agents targeting signal transduction pathways and nuclear transcription factors based on the continually improving understanding of the role of molecular events in carcinogenesis .

生化分析

Biochemical Properties

Gemcitabine Diphosphate Choline plays a crucial role in biochemical reactions. It is produced through the metabolic activation of Gemcitabine in cells, initiated by deoxycytidine kinase (dCK) to give the monophosphate . Further sequential phosphorylation yields the diphosphate and triphosphate, both responsible for the cytotoxic effects of the drug . The formation of Gemcitabine Diphosphate Choline from dFdCTP indicates competition between CTP and dFdCTP for CTP:phosphocholine cytidylyltransferase (CCT) .

Cellular Effects

Gemcitabine Diphosphate Choline has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . As the structure of Gemcitabine Diphosphate Choline precludes entry into cells, potential cytotoxicity was assessed by stimulating CCT activity using linoleate in KPC cells in vitro, leading to increased Gemcitabine Diphosphate Choline concentration and synergistic growth inhibition after Gemcitabine addition .

Molecular Mechanism

Gemcitabine Diphosphate Choline exerts its effects at the molecular level through various mechanisms. It competes with deoxycytidine triphosphate (dCTP) as an inhibitor of DNA polymerase . Gemcitabine Diphosphate inhibits ribonucleotide reductase, which catalyses the formation of deoxynucleotide triphosphates required for DNA synthesis . When incorporated into DNA, Gemcitabine triphosphate terminates DNA chain elongation .

Metabolic Pathways

Gemcitabine Diphosphate Choline is involved in the Kennedy pathway, a metabolic pathway that synthesizes phosphatidylcholine from choline . It interacts with enzymes such as deoxycytidine kinase and CTP:phosphocholine cytidylyltransferase .

属性

{ "Design of the Synthesis Pathway": "The synthesis of Gemcitabine Diphosphate Choline involves the conversion of Gemcitabine Hydrochloride to Gemcitabine Diphosphate, followed by the reaction of Gemcitabine Diphosphate with Choline Chloride to form Gemcitabine Diphosphate Choline.", "Starting Materials": [ "Gemcitabine Hydrochloride", "Sodium Hydroxide", "Magnesium Chloride", "Adenosine Triphosphate", "Choline Chloride" ], "Reaction": [ "Step 1: Gemcitabine Hydrochloride is converted to Gemcitabine by treatment with Sodium Hydroxide.", "Step 2: Gemcitabine is then phosphorylated to form Gemcitabine Monophosphate with the help of Magnesium Chloride and Adenosine Triphosphate.", "Step 3: Gemcitabine Monophosphate is further phosphorylated to form Gemcitabine Diphosphate.", "Step 4: Gemcitabine Diphosphate is then reacted with Choline Chloride in the presence of Sodium Hydroxide to form Gemcitabine Diphosphate Choline." ] }

CAS 编号

1643126-46-8

分子式

C₁₄H₂₄F₂N₄O₁₀P₂

分子量

508.31

同义词

Gemcitabine 5’-Diphosphate Choline; 

产品来源

United States

Q & A

Q1: What is the significance of Gemcitabine diphosphate choline as a metabolite of Gemcitabine in the context of pancreatic cancer?

A1: The research paper [] investigates the metabolic fate of Gemcitabine in pancreatic cancer models. The study identifies Gemcitabine diphosphate choline as a major metabolite, suggesting its potential role in Gemcitabine's mechanism of action within these cancer cells. The formation of this metabolite is linked to the Kennedy pathway, a metabolic route responsible for the synthesis of phospholipids, crucial components of cell membranes. This finding suggests that Gemcitabine diphosphate choline might influence pancreatic cancer cell behavior by interfering with lipid metabolism and membrane integrity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。